molecular formula C8H10N4O B15070972 (5-Methoxy-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

(5-Methoxy-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

Cat. No.: B15070972
M. Wt: 178.19 g/mol
InChI Key: FSXHKQFWYAJHMR-UHFFFAOYSA-N
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Description

(5-Methoxy-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is a heterocyclic amine featuring an imidazo[4,5-b]pyridine core substituted with a methoxy group at the 5-position and an aminomethyl group at the 2-position. This compound is part of a broader class of imidazopyridine derivatives, which are explored for their bioactivity, particularly as kinase inhibitors and anticancer agents . Its synthesis typically involves condensation reactions, as evidenced by protocols for related analogs (e.g., 4-((5-Methoxy-3H-imidazo[4,5-b]pyridin-2-yl)thio)butan-1-amine (2b), yield 71%, white oil) .

Key physicochemical properties include:

  • Molecular Formula: C₈H₁₀N₄O
  • Molecular Weight: 178.20 g/mol (free base)
  • Spectroscopic Data:
    • ¹H-NMR (CDCl₃): δ 7.69 (d, J = 8.6 Hz, 1H), 6.59 (d, J = 8.6 Hz, 1H), 3.95 (s, 3H), 3.25 (t, J = 7.2 Hz, 2H) .
    • MS: [M + H]⁺ 253.24, [M − H]⁻ 251.25 .

Properties

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

(5-methoxy-1H-imidazo[4,5-b]pyridin-2-yl)methanamine

InChI

InChI=1S/C8H10N4O/c1-13-7-3-2-5-8(12-7)11-6(4-9)10-5/h2-3H,4,9H2,1H3,(H,10,11,12)

InChI Key

FSXHKQFWYAJHMR-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=C1)NC(=N2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methoxy-3H-imidazo[4,5-b]pyridin-2-yl)methanamine typically involves the formation of the imidazo[4,5-b]pyridine ring system followed by the introduction of the methoxy and methanamine groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-methoxy-2-nitropyridine with formamide can yield the desired imidazo[4,5-b]pyridine core .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the imidazo[4,5-b]pyridine ring system and subsequent functionalization steps .

Chemical Reactions Analysis

Types of Reactions

(5-Methoxy-3H-imidazo[4,5-b]pyridin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can target the nitro group if present in intermediates.

    Substitution: The methoxy group can be substituted under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

(5-Methoxy-3H-imidazo[4,5-b]pyridin-2-yl)methanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (5-Methoxy-3H-imidazo[4,5-b]pyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Imidazopyridine Core

a. Methoxy vs. Methyl Substitution
  • (5,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine (Similarity: 0.87, CAS 958809-75-1):
    • Substitution with methyl groups at the 5- and 7-positions increases hydrophobicity compared to the methoxy analog. This may enhance membrane permeability but reduce solubility .
    • Biological Relevance : Methylated analogs are often prioritized for kinase inhibition due to improved steric interactions with hydrophobic binding pockets .
b. Halogenated Derivatives
  • 5-Chloro-2-(3-methoxyphenyl)-3H-imidazo[4,5-b]pyridine (CAS 957494-93-8): A chloro substituent at the 5-position and a methoxyphenyl group at the 2-position.
c. Aminoalkyl vs. Thio/Sulfonyl Derivatives
  • 4-((5-Methoxy-3H-imidazo[4,5-b]pyridin-2-yl)thio)butan-1-amine (2b): Replaces the aminomethyl group with a thioether-linked butanamine chain. Activity: Sulfur-containing derivatives show enhanced inhibitory activity against cancer cell lines (e.g., IC₅₀ values in low micromolar range) .

Salt Forms and Solubility

  • {3H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride (CAS 914087-69-7):
    • Molecular Formula : C₇H₁₀Cl₂N₄.
    • Solubility : Hydrochloride salts generally exhibit higher aqueous solubility (critical for in vivo applications) compared to free bases .

Structural Analogues with Expanded Moieties

  • Applications: Such derivatives are explored as kinase inhibitors targeting ATP-binding domains .

Biological Activity

(5-Methoxy-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological properties of this compound, focusing on its antiproliferative, antibacterial, and antiviral activities. The information is derived from various studies and research articles.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N4C_8H_{10}N_4 with a molecular weight of 150.19 g/mol. Its structure features a methoxy group at the 5-position of the imidazopyridine ring, which is significant for its biological activity.

Antiproliferative Activity

Research has demonstrated that imidazopyridine derivatives exhibit significant antiproliferative effects against various cancer cell lines. In particular, studies have shown that compounds similar to this compound can inhibit the proliferation of:

  • Colon Carcinoma (HCT-116) : IC50 values in the low micromolar range.
  • Lung Carcinoma (NCI-H460) : Notable inhibition observed.
  • Acute Lymphoblastic Leukemia (DND-41) : Effective in reducing cell viability.

Table 1 summarizes the antiproliferative effects observed in various studies:

CompoundCell LineIC50 (μM)Reference
10HCT-1160.4
14NCI-H4600.7
11DND-411.2
12SW6201.8

The most potent compounds were identified to possess unsubstituted amidino groups, which enhance their interaction with cellular targets.

Antibacterial Activity

While many imidazopyridine derivatives show limited antibacterial activity, some studies have reported moderate effects against specific strains:

  • Escherichia coli : Minimum inhibitory concentration (MIC) around 32 μM for certain derivatives.

This activity suggests potential for development as antibacterial agents, although further optimization is required to enhance efficacy.

Antiviral Activity

The antiviral potential of this compound has been explored against a range of viral pathogens. Preliminary results indicate activity against both DNA and RNA viruses; however, specific data on this compound remains limited.

Case Studies and Research Findings

A study published in December 2022 evaluated a series of imidazopyridine derivatives for their biological activities. Among these compounds, several demonstrated significant antiproliferative effects across multiple cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.

Key Findings:

  • Structural Modifications : Introduction of substituents at specific positions on the imidazopyridine ring significantly affects biological activity.
  • Mechanism of Action : Some compounds were found to intercalate into DNA, disrupting replication processes essential for cancer cell proliferation.
  • Selectivity : Certain derivatives exhibited selectivity towards specific cancer cell types while sparing normal cells.

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